molecular formula C15H19NO5 B8768946 Methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B8768946
M. Wt: 293.31 g/mol
InChI Key: AFTYPDGGRQCPRG-UHFFFAOYSA-N
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Description

Methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

methyl 1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C15H19NO5/c1-19-12-5-4-10(13(7-12)20-2)8-16-9-11(6-14(16)17)15(18)21-3/h4-5,7,11H,6,8-9H2,1-3H3

InChI Key

AFTYPDGGRQCPRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

SOCl2 (6.4 g, 54 mmol) was added dropwise to methanol (40 mL) followed by addition of 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (5.0 g, 18 mmol) at 0° C. The reaction mixture was stirred at ambient temperature for 1 h and then heated under reflux for 7 h. The mixture was cooled to ambient temperature and concentrated. The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=6:1 to 2:1) to afford methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate (a mixture of two enantiomers, 4.3 g, 81% yield) as a colorless oil. The two enantiomers were separated by chiral prep-HPLC.
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 1-(2,4-dimethoxyphenyl)methanamine (5.2 g, 32 mmol) and 2-methylene-succinic acid dimethyl ester (5.0 g, 32 mmol) in MeOH (200 mL) was stirred at 30° C. for 10 hours. The solvent was removed under reduced pressure. The residue was recrystallized by petroleum ether to afford compound methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate. 1H NMR (400 MHz, CDCl3) δ 7.13˜7.14 (m, 1H), 6.43-6.45 (m, 2H), 4.41-4.42 (m, 2H), 3.79-3.82 (m, 6H), 3.69 (s, 3H), 3.46-3.49 (m, 2H), 3.19-3.23 (m, 2H), 2.70-2.77 (m, 1H). MS ESI calc'd. for C15H20NO5 [M+H]+ 294. found 294.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of dimethyl itaconate (4.08 g, 25.8 mmol) in MeOH (3.2 mL) was added to a solution of 2,4-dimethoxybenzylamine (4.32 g, 25.8 mmol) in MeOH (9.6 mL) via cannula at room temperature. After 18 h at room temperature the reaction was concentrated in vacuo to afford crude 1-(2,4-dimethoxybenzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as a viscous oil.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One

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